molecular formula C16H17N3O B5584573 2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one

2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one

Cat. No.: B5584573
M. Wt: 267.33 g/mol
InChI Key: USZPQRMQYJIDII-UHFFFAOYSA-N
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Description

2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 3,5-dimethylphenylamino substituent, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 3,5-dimethylphenylamino Group: The 3,5-dimethylphenylamino group can be introduced via nucleophilic aromatic substitution reactions. This step often involves the use of 3,5-dimethylaniline and appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: EDCI, DCC, DMF, dichloromethane.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one share a similar quinazolinone core structure.

    3,5-Dimethylphenylamino Substituted Compounds: Compounds like 3,5-dimethylphenylamino-pyrimidine and 3,5-dimethylphenylamino-benzamide have similar substituents.

Uniqueness

2-[(3,5-dimethylphenyl)amino]-6,7,8-trihydroquinazolin-5-one is unique due to its specific combination of the quinazolinone core and the 3,5-dimethylphenylamino group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,5-dimethylanilino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10-6-11(2)8-12(7-10)18-16-17-9-13-14(19-16)4-3-5-15(13)20/h6-9H,3-5H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZPQRMQYJIDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC=C3C(=N2)CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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